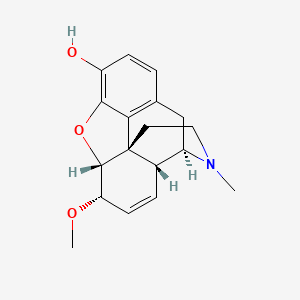
4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-3-(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-trimethoxy-3-(2-methoxyphenyl)-1-benzopyran-4-one is a member of 7-methoxyisoflavones.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Conformation
- 4H-1-Benzopyran-4-one compounds are analyzed for their structural properties and molecular conformation. For example, a study on 5-hydroxy-3,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, a flavonoid isolated from traditional Chinese medicine, revealed specific dihedral angles formed between its benzene ring and pyran ring, contributing to the molecular conformation stabilized by intramolecular hydrogen bonding (Hua-wei Geng et al., 2011).
Synthesis and Chemical Transformation
- These compounds are subjects of chemical synthesis and transformation studies. For instance, research on the conversion of 7-methoxy-3,4-dihydro-2H-1-benzopyran-2-one into corresponding dimethyl ortho esters demonstrates the compound's versatility in organic synthesis (D. Bourke & D. J. Collins, 1997).
Structural Characterization of Flavonoids
- Studies have been conducted to characterize the structures of flavonoids derived from these compounds. For example, research on flavonoids from Physalis minima involving 5,6,7-trimethoxy-2-phenyl-4H-1-benzopyran-4-one contributes to the understanding of flavonoid structures in medicinal plants (L. Koh & A. Ng, 1993).
Potential Anticancer Properties
- Some studies explore the anticancer properties of derivatives of 4H-1-Benzopyran-4-one. For example, research on 3-styrylchromones, a type of 4H-1-benzopyran-4-ones, showed cytotoxicities against human oral squamous cell carcinoma cells, suggesting potential in cancer treatment (H. Sakagami et al., 2015).
Crystal Structure Analysis
- The crystal structures of derivatives of this compound are analyzed to understand their molecular interactions and stability. For example, a study on 3,5,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, also known as 3,4′,5,7-tetramethoxyflavone, describes its crystal structure and molecular interactions (T. Aree & P. Sawasdee, 2009).
Propiedades
Número CAS |
100211-04-9 |
|---|---|
Nombre del producto |
4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-3-(2-methoxyphenyl)- |
Fórmula molecular |
C19H18O6 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
5,6,7-trimethoxy-3-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-13-8-6-5-7-11(13)12-10-25-14-9-15(22-2)18(23-3)19(24-4)16(14)17(12)20/h5-10H,1-4H3 |
Clave InChI |
LMYDKXXEPYRDDD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=COC3=CC(=C(C(=C3C2=O)OC)OC)OC |
SMILES canónico |
COC1=CC=CC=C1C2=COC3=CC(=C(C(=C3C2=O)OC)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2R,3R,4R,5R,6S,7S,8R,9S,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1233357.png)

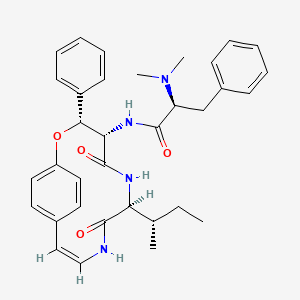
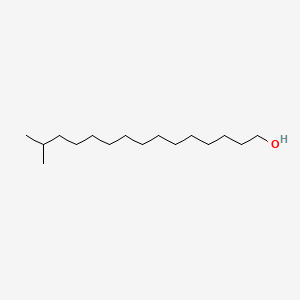
![(1R)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(palmitoyloxy)methyl]ethyl (11E)-octadec-11-enoate](/img/structure/B1233364.png)


![(3E)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1233369.png)
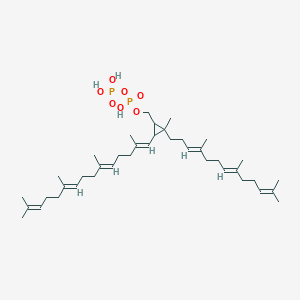
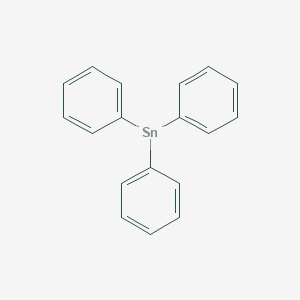
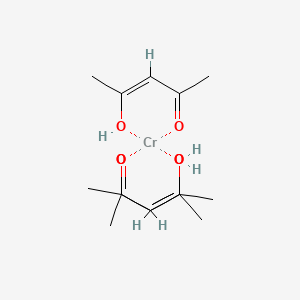
![[(1R,3S,4R,8R,9E,13R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylprop-2-enoate](/img/structure/B1233374.png)

